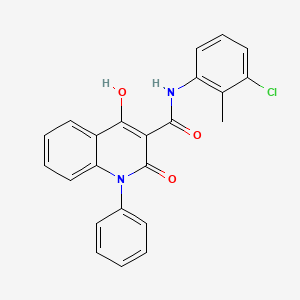
N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a phenyl group (a ring of six carbon atoms, also known as a benzene ring), and a quinoline group (a type of heterocyclic aromatic organic compound). These functional groups suggest that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is likely quite complex. It contains a quinoline backbone, which is a type of heterocyclic compound consisting of a benzene ring fused to a pyridine ring. Attached to this backbone are several different functional groups, including an amide and a phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of certain functional groups can influence properties like solubility, melting point, and reactivity .科学的研究の応用
Antimicrobial and Antifungal Activities
Compounds related to N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide have been investigated for their antimicrobial properties. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds, including carboxamides similar to this compound, and found them effective against various bacterial and fungal strains like Escherichia coli and Candida albicans (Desai, Dodiya, & Shihora, 2011). Similarly, another study by Umamatheswari and Sankar (2017) synthesized quinoline incorporated 1,3-thiazinan-4-one derivatives and found them to exhibit excellent antibacterial and antimalarial activities (Umamatheswari & Sankar, 2017).
Anticancer Potential
Funk et al. (2015) reported the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, structurally related to the compound , which demonstrated cytotoxic activity towards various cancer cell lines. Their research also highlighted the fluorescent properties of these compounds, which could have potential applications in cancer research (Funk et al., 2015).
Radioligand Potential
Matarrese et al. (2001) explored quinoline-2-carboxamide derivatives as potential radioligands for peripheral benzodiazepine receptors visualization. These compounds, which are structurally similar to N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, were evaluated for their binding properties to peripheral benzodiazepine receptors, suggesting potential applications in positron emission tomography (PET) (Matarrese et al., 2001).
Antitubercular Activity
Marvadi et al. (2020) synthesized a series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which exhibited promising antitubercular activity against Mycobacterium tuberculosis. This study highlights the potential use of such compounds in developing new treatments for tuberculosis (Marvadi et al., 2020).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its intended use or potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on things like improving its synthesis, studying its mechanism of action in more detail, or conducting clinical trials .
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c1-14-17(24)11-7-12-18(14)25-22(28)20-21(27)16-10-5-6-13-19(16)26(23(20)29)15-8-3-2-4-9-15/h2-13,27H,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNPSVYQWAQEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-naphthalen-1-yl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2651776.png)
![4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2651778.png)
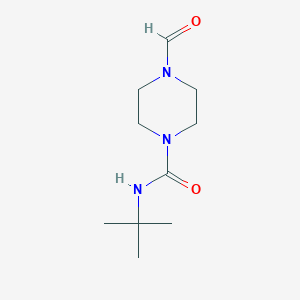
![2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol](/img/structure/B2651781.png)
![Tert-butyl (1R,5S)-6-[(2-chloropyrimidin-4-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2651782.png)
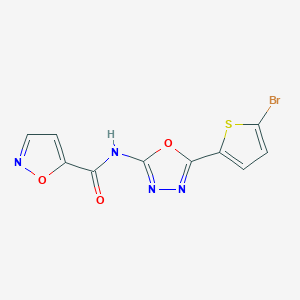
![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2651784.png)
![2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B2651785.png)

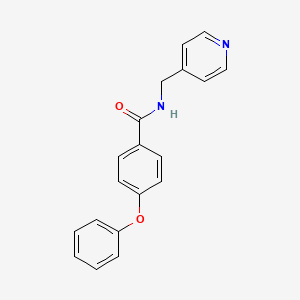
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2651792.png)
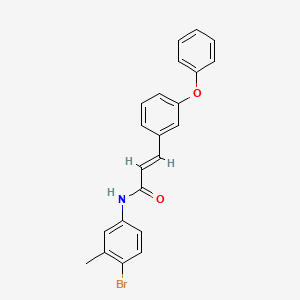
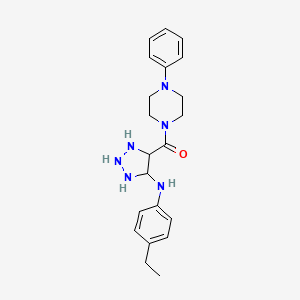
![4-butyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2651799.png)